Cinaciguat hydrochloride is a synthetic compound extensively studied for its role as a soluble guanylate cyclase (sGC) activator. [, , ] It belongs to the class of drugs known as sGC stimulators and is primarily investigated for its potential in treating cardiovascular and renal diseases. [, , ] Cinaciguat hydrochloride is not naturally occurring and is primarily utilized in preclinical research to understand its therapeutic potential and elucidate the complex biological pathways it influences. [, , ]
4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid; hydrochloride, commonly referred to as Cinaciguat hydrochloride, is a potent soluble guanylyl cyclase activator. This compound has been investigated primarily for its therapeutic applications in treating conditions such as glaucoma and pulmonary hypertension. The compound's structure includes multiple functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry.
This compound falls under the category of guanylate cyclase activators, which are compounds that stimulate the enzyme soluble guanylyl cyclase. It is classified as a pharmaceutical agent with vasodilatory properties and is categorized as a small molecule drug.
The synthesis of 4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid; hydrochloride typically involves several key steps:
Technical details regarding specific reagents, solvents, and reaction conditions can vary based on the synthetic route chosen by researchers or pharmaceutical developers .
The molecular formula for Cinaciguat hydrochloride is . Its structure features multiple aromatic rings, an amine linkage, and a carboxylic acid group, contributing to its pharmacological properties.
The structural complexity of this compound allows it to interact effectively with biological targets, particularly in vascular tissues .
Cinaciguat hydrochloride undergoes various chemical reactions typical for compounds with functional groups such as carboxylic acids and amines:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives with enhanced activity or selectivity .
Cinaciguat functions primarily as an activator of soluble guanylyl cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) within vascular smooth muscle cells. The elevation of cGMP results in:
This mechanism is particularly beneficial in treating conditions characterized by excessive vascular resistance or hypertension .
Studies have demonstrated that Cinaciguat can effectively lower systemic vascular resistance and improve cardiac output in animal models, supporting its potential use in clinical settings for managing cardiovascular diseases .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and HPLC for purity assessment .
Cinaciguat hydrochloride is primarily used in research related to cardiovascular physiology and pharmacology. Its applications include:
Additionally, ongoing research aims to explore its potential applications beyond cardiovascular diseases, including neuroprotective effects in glaucoma treatment .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3